molecular formula C6H3BCl2F4N2 B1588707 3,5-Dichlorophenyldiazonium tetrafluoroborate CAS No. 350-67-4

3,5-Dichlorophenyldiazonium tetrafluoroborate

Cat. No. B1588707
CAS RN: 350-67-4
M. Wt: 260.81 g/mol
InChI Key: XSVOZXRITFTBIY-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyldiazonium tetrafluoroborate, also known as 3,5-DCPDTFB, is a highly reactive organic compound that has been widely used in various scientific research applications. It is a diazonium salt, composed of a 3,5-dichlorophenyl group attached to a diazonium ion. This compound has been studied for its wide range of applications in organic synthesis and its ability to act as a catalyst for various reactions. Additionally, 3,5-DCPDTFB has been used in a range of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Phase Transfer Catalysis

  • Catalysis in Azo Coupling Reactions : Sodium tetrakis[3,5-di(F-methyl)phenyl]borate, a compound related to 3,5-Dichlorophenyldiazonium tetrafluoroborate, has been utilized as an efficient negatively charged phase transfer catalyst for diazonium ions in azo coupling reactions. This shows remarkable acceleration in liquid–liquid and liquid–solid two-phase systems (Kobayashi et al., 1981).

Arylation and Alkylation

  • Arylating Agents in Anionarylation : Bisdiazonium tetrafluoroborates derived from various compounds have been used as arylating reagents. This demonstrates the utility of these salts in chloro-, bromo-, and thiocyanatoarylation of acrylamides and methacrylamides (Baranovskii et al., 2013).

Synthesis of Organic Compounds

  • Tetrahydropyridine Derivatives Synthesis : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates has been employed to synthesize sulfonated tetrahydropyridine derivatives. This process is efficient and catalyst-free, highlighting the reactivity of aryldiazonium tetrafluoroborates (An & Wu, 2017).

Catalytic Reactions

  • Copper-Catalyzed Three-Component Reactions : Aryldiazonium tetrafluoroborates have been used in copper(II)-catalyzed reactions with sulfur dioxide and alkenes, offering an efficient route to alkenyl and allylic sulfones (Mao et al., 2016).

Photochemistry and Labelling

  • Photo-Affinity Labelling of Proteins : Aryldiazonium tetrafluoroborates, particularly those substituted in the para position by electron-donating substituents, have been explored as potential photo-affinity labelling reagents for proteins. They have shown the ability to irreversibly inhibit enzymes like acetylcholinesterase upon light activation (Kieffer et al., 1981).

Surface Modification and Material Chemistry

  • Grafting on Metals : Compounds such as 3,5-bis(4-diazophenoxy)benzoic acid tetrafluoroborate (related to 3,5-Dichlorophenyldiazonium tetrafluoroborate) have been grafted on gold and carbon substrates. These grafted layers have applications in creating stable organic platforms for various uses (Torréns et al., 2015).

Redox Chemistry

  • Standard Redox Potential Studies : The study of the redox potential of aryldiazonium tetrafluoroborates has provided insights into the electron transfer mechanisms and the formation of aryl radicals. This research is fundamental to understanding the redox behavior of these compounds (Andrieux & Pinson, 2003).

properties

IUPAC Name

3,5-dichlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-5(8)3-6(2-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOZXRITFTBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=C(C=C(C=C1Cl)Cl)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431245
Record name 3,5-Dichlorophenyldiazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenyldiazonium tetrafluoroborate

CAS RN

350-67-4
Record name 3,5-Dichlorophenyldiazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichlorophenyldiazonium tetrafluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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